molecular formula C12H10N4S B14033715 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine

Cat. No.: B14033715
M. Wt: 242.30 g/mol
InChI Key: YGKQSIBZRSGBEA-UHFFFAOYSA-N
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Description

6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound with a molecular formula of C12H10N4S It is characterized by the presence of a triazolo-pyridine core structure with a phenylthio substituent at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.

Industrial Production Methods

The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

    Substitution: Various electrophiles can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.

Scientific Research Applications

6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inverse agonist or inhibitor, modulating the activity of its targets. For example, it has been shown to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 . These interactions can lead to various biological effects, including anti-inflammatory and anti-proliferative activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its phenylthio substituent, which imparts distinct chemical and biological properties. This differentiates it from other triazolo-pyridine derivatives, which may lack this substituent and therefore exhibit different reactivity and biological activities.

Properties

Molecular Formula

C12H10N4S

Molecular Weight

242.30 g/mol

IUPAC Name

6-phenylsulfanyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C12H10N4S/c13-12-14-11-7-6-10(8-16(11)15-12)17-9-4-2-1-3-5-9/h1-8H,(H2,13,15)

InChI Key

YGKQSIBZRSGBEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CN3C(=NC(=N3)N)C=C2

Origin of Product

United States

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